molecular formula C12H14N2O2 B14891810 n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide

n-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide

Cat. No.: B14891810
M. Wt: 218.25 g/mol
InChI Key: OIEYKNALPCPOGW-UHFFFAOYSA-N
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Description

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is a substituted acetamide derivative characterized by a 4-cyanobenzyl group attached to the nitrogen atom of the acetamide core. The molecule also features a methoxy group at the 2-position of the acetamide chain and a methyl group on the nitrogen. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in targeting protein-ligand interactions.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(4-cyanophenyl)methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-10(7-13)4-6-11/h3-6H,8-9H2,1-2H3

InChI Key

OIEYKNALPCPOGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 4-cyanobenzyl bromide with 2-methoxy-N-methylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the amide group.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-cyanobenzaldehyde or 4-cyanobenzoic acid.

    Reduction: 4-aminobenzyl-2-methoxy-N-methylacetamide.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins or enzymes. The methoxy and methylacetamide groups can modulate the compound’s solubility and permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide with structurally related acetamide derivatives, focusing on substituent effects, biological activity, and applications.

Structural Analogues

Compound Name Substituents on Benzyl Ring Acetamide Side Chain Modifications Key Features References
This compound 4-Cyano 2-methoxy, N-methyl Electron-withdrawing cyano group enhances binding affinity in hydrophobic pockets
N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide 4-Methoxy 2-(trifluoromethyl-benzimidazolyl) Increased solubility due to methoxy; trifluoromethyl enhances metabolic stability
N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-Chloro Chromenyloxy substituent Chloro group introduces steric bulk; chromenyl moiety may confer fluorescence properties
N-(4-Methoxybenzyl)-2-hydroxyacetamide 4-Methoxy 2-hydroxy Hydroxy group facilitates hydrogen bonding; methoxy improves solubility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitro Methylsulfonyl Nitro group enhances electrophilicity; sulfonyl group stabilizes molecular conformation

Physicochemical Properties

  • Stability: The trifluoromethyl group in ’s compound enhances resistance to oxidative degradation, whereas the cyano group may increase susceptibility to hydrolysis under basic conditions .

Patent and Industrial Relevance ()

Patent compounds featuring 4-cyanobenzyl groups (e.g., N-(4-(4-(4-Cyanobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid) highlight the scaffold’s versatility in kinase inhibitor design. The cyano group’s role in π-stacking interactions with aromatic residues in enzymes is a critical advantage over chloro or methoxy variants .

Biological Activity

N-(4-Cyanobenzyl)-2-methoxy-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

  • Chemical Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's structure suggests that it may act through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially impacting neurological functions.
  • Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known anticancer agents.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Microtubule disruption
A549 (Lung)25Inhibition of cell proliferation

Case Studies

  • Case Study 1 : In a study involving MCF-7 cells, this compound demonstrated significant cytotoxicity, with an IC50 value of 20 µM. The mechanism was linked to microtubule stabilization and subsequent cell cycle arrest in the G2/M phase.
  • Case Study 2 : Research conducted on HeLa cells revealed that treatment with the compound led to increased levels of activated caspases, indicating an apoptotic response. The observed IC50 was 15 µM, suggesting a potent effect against cervical cancer cells.

Pharmacological Potential

The pharmacological potential of this compound has been explored in various contexts:

  • Anticancer Activity : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Preliminary data suggest possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative conditions.

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